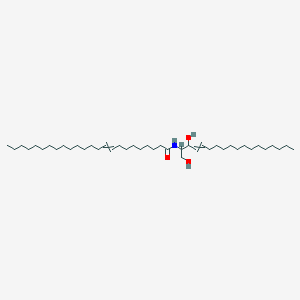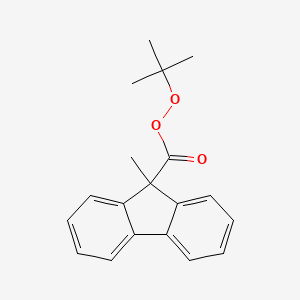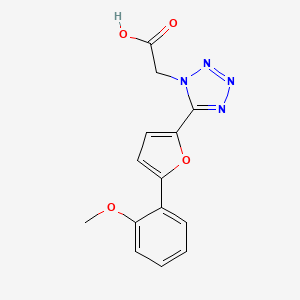
2-(Dimethylamino)thiophene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)thiophene-3-carbonitrile is a heterocyclic compound that features a thiophene ring substituted with a dimethylamino group at the second position and a cyano group at the third position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and structural versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)thiophene-3-carbonitrile can be achieved through various methods. This reaction typically requires basic conditions and can be carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
2-(Dimethylamino)thiophene-3-carbonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In medicinal chemistry, the compound’s electronic properties and structural features enable it to interact with biological macromolecules, leading to various pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thiophenecarbonitrile: A closely related compound with a cyano group at the second position instead of the third position.
5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile: Another thiophene derivative with different substituents that exhibit unique properties.
Uniqueness
2-(Dimethylamino)thiophene-3-carbonitrile stands out due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of both the dimethylamino and cyano groups enhances its versatility in various chemical reactions and applications .
Propriétés
Numéro CAS |
93934-20-4 |
|---|---|
Formule moléculaire |
C7H8N2S |
Poids moléculaire |
152.22 g/mol |
Nom IUPAC |
2-(dimethylamino)thiophene-3-carbonitrile |
InChI |
InChI=1S/C7H8N2S/c1-9(2)7-6(5-8)3-4-10-7/h3-4H,1-2H3 |
Clé InChI |
ZRLZSERUEHRHPW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=CS1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile](/img/structure/B14339126.png)
![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide](/img/structure/B14339127.png)
![10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline](/img/structure/B14339141.png)

![2,2'-[2-(Hydroxymethyl)anthracene-9,10-diylidene]dipropanedinitrile](/img/structure/B14339158.png)







![2-[(3-Nitropyridin-2-yl)disulfanyl]ethan-1-amine](/img/structure/B14339208.png)
